An antimitotic agent with immunosuppressive properties.
Related Compounds
ICRF-187 (Dexrazoxane)
Compound Description: ICRF-187, also known as dexrazoxane, is the racemic mixture of (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione and its (R)-enantiomer. [, ] It is a clinically approved drug used as a cardioprotective agent and as an antidote for anthracycline extravasation. [, ] ICRF-187 acts as a pharmacological modulator of topoisomerase II poisons. [] It is also investigated for its potential to mitigate anthracycline-induced cardiomyopathy. []
Compound Description: ICRF-154 (1,1'-ethylenedi-3,5-dioxopiperazine) is the active metabolite of MST-16. [] Like MST-16, it demonstrates synergistic cytotoxic effects in combination with doxorubicin against murine Colon 26 and human KATO III adenocarcinoma cells. [] This compound exhibits antitumor activity.
Relevance: ICRF-154 shares a bis-dioxopiperazine core structure with (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione. [] The primary structural difference lies in the absence of the methyl group on the ethane bridge in ICRF-154.
MST-16 (Sobuzoxane)
Compound Description: MST-16 [4,4-1,2-(ethanediyl)bis(1-isobutoxycarbonyl-oxy-methyl-2,6-piperazinedione] is a novel derivative of bis(2,6-dioxopiperazine) and a prodrug of ICRF-154. [] This compound demonstrates synergistic cytotoxic effects with doxorubicin against murine Colon 26 and human KATO III adenocarcinoma cells. [] MST-16 has shown promise as a chemotherapeutic agent, particularly in combination with doxorubicin. [] In preclinical studies, it demonstrated an ability to ameliorate doxorubicin-induced acute toxicity while maintaining antitumor efficacy. [] Additionally, MST-16 has been studied for its activity against malignant lymphoma. []
Relevance: MST-16 is a prodrug of ICRF-154, which shares the bis-dioxopiperazine core structure with (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione. [] The key structural difference lies in MST-16 having isobutoxycarbonyloxymethyl groups attached to the nitrogen atoms of the piperazinedione rings.
Compound Description: ICRF-193 is a bisdioxopiperazine known to inhibit eukaryotic topoisomerase II. [] It is similar to ICRF-187 in terms of its topoisomerase II inhibition and iron-chelating properties. [] Studies have shown ICRF-193 to induce general toxicity in mice, primarily attributed to myelosuppression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prazitone is a barbiturate derivative developed in the 1970s. Unlike most barbiturates, it has little or no sedative effects, instead acting as a non-sedating anxiolytic and antidepressant. Prazitone is discontinued.
Prazosin hydrochloride is a hydrochloride. It contains a prazosin. See also: Prazosin Hydrochloride (preferred); Prazosin (has active moiety); Polythiazide; prazosin hydrochloride (component of).
PrCP-7414, also known as PrCP inhibitor with CAS#1252037-41-4, is a potent PrCP inhibitor. For the convenience of communication, it is named as PrCP-7414. The last four digit of its CAS# was used for name.
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a member of the class of thienopyridines that is 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in which the amino hydrogen is replaced by a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group. It is an acetate ester, a member of cyclopropanes, a ketone, a member of monofluorobenzenes, a tertiary amino compound and a thienopyridine. Prasugrel, a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine. Similar to clopidogrel, prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. R-138727 irreversibly binds to P2Y12 type ADP receptors on platelets thus preventing activation of the GPIIb/IIIa receptor complex. As a result, inhibition of ADP-mediated platelet activation and aggregation occurs. Prasugrel was developed by Daiichi Sankyo Co. and is currently marketed in the United States and Canada in cooperation with Eli Lilly and Company for acute coronary syndromes planned for percutaneous coronary intervention (PCI). FDA approved in 2009. Prasugrel is a P2Y12 Platelet Inhibitor. The mechanism of action of prasugrel is as a P2Y12 Receptor Antagonist. The physiologic effect of prasugrel is by means of Decreased Platelet Aggregation. Prasugrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Prasugrel has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury. Prasugrel is an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of prasugrel targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time. A piperazine derivative and PLATELET AGGREGATION INHIBITOR that is used to prevent THROMBOSIS in patients with ACUTE CORONARY SYNDROME; UNSTABLE ANGINA and MYOCARDIAL INFARCTION, as well as in those undergoing PERCUTANEOUS CORONARY INTERVENTIONS. See also: Prasugrel Hydrochloride (has salt form).
Precocene II is a member of chromenes. It has a role as a member of precocenes. Precocene II is a natural product found in Boenninghausenia albiflora, Stevia eupatoria, and other organisms with data available.
Prednicarbate is a corticosteroid hormone. Prednicarbate is a relatively new topical corticosteroid drug that displays a similar potency as [hydrocortisone]. It is used in the treatment of inflammatory skin diseases, such as atopic dermatitis. It has a favorable benefit-risk ratio, with an inflammatory action similar to that of a medium potency corticosteroid, but with a low potential to cause skin atrophy. The anti-inflammation action of corticosteroids is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes. IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction and IL-6 synthesis, which are related to skin thickness. Prednicarbate is a Corticosteroid. The mechanism of action of prednicarbate is as a Corticosteroid Hormone Receptor Agonist. Prednicarbate is a synthetic non-halogenated double-ester derivative of the corticosteroid prednisolone with anti-inflammatory, antipruritic and vasoconstrictive properties. Following skin permeation, prednicarbate enters cells and binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of pro-inflammatory cytokine production by increasing the expression of lipocortins. These block phospholipase A-dependent release of arachidonic acid thereby inhibiting prostaglandin synthesis. This agent also decreases the number of circulating lymphocytes by suppression of the production of vasodilators such as prostacyclin and nitric oxide.